1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine
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Overview
Description
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 2-(pyridin-4-yl)ethyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Core: Starting with piperazine, the core structure is prepared.
Substitution with 4-Methylbenzenesulfonyl Group: This step involves the sulfonylation of piperazine using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridin-4-yl Group: The final step involves the alkylation of the piperazine nitrogen with a 2-(pyridin-4-yl)ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially affecting the methyl group or the piperazine ring.
Reduction: Reduction reactions might target the sulfonyl group or the pyridine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for 1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and pyridine groups could play key roles in these interactions, affecting the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzenesulfonyl)piperazine: Lacks the pyridin-4-yl group, potentially altering its biological activity.
4-(2-(Pyridin-4-yl)ethyl)piperazine: Lacks the sulfonyl group, which may affect its chemical reactivity and interactions.
1-(4-Chlorobenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine: Similar structure but with a chlorine substituent, which could influence its electronic properties and reactivity.
Uniqueness
1-(4-Methylbenzenesulfonyl)-4-[2-(pyridin-4-yl)ethyl]piperazine is unique due to the combination of its sulfonyl and pyridine substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-4-(2-pyridin-4-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-16-2-4-18(5-3-16)24(22,23)21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17/h2-7,9-10H,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXAYBYBIILEQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85271814 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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